molecular formula C11H15NO2 B112299 (s)-3-Amino-5-phenylpentanoic acid CAS No. 218278-62-7

(s)-3-Amino-5-phenylpentanoic acid

Cat. No. B112299
M. Wt: 193.24 g/mol
InChI Key: CJJYCYZKUNRKFP-JTQLQIEISA-N
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Description

The compound would be described in terms of its molecular structure, including the types and arrangement of its atoms.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.


Scientific Research Applications

Marine-Derived Peptide Research

(S)-3-Amino-5-phenylpentanoic acid (AHPPA) has been identified in marine-derived peptides like thalassospiramides, showing inhibitory effects on nitric oxide production in mouse macrophage cells. This suggests potential applications in inflammation and immune response research (Um et al., 2013).

Peptide Synthesis and Structural Elucidation

Research has demonstrated the synthesis of peptides and amino acids, including (S)-3-Amino-5-phenylpentanoic acid, from various starting materials. These findings are significant for the development of new synthetic methods in peptide chemistry (Jain, 2019).

Bioactive Compound Isolation

The compound has been isolated from various marine and terrestrial organisms. For example, tasiamide B, containing AHPPA, was isolated from marine cyanobacteria and showed cytotoxic activity, indicating its potential in drug discovery and pharmacological research (Williams et al., 2003).

Enzyme Inhibition Studies

Studies on compounds like stictamides containing AHPPA have revealed their ability to inhibit specific enzymes, such as MMP12, which has implications for understanding and potentially treating certain diseases (Liang et al., 2011).

Enantioseparation Techniques

Research has also focused on the enantioseparation of related compounds, showcasing the importance of this acid in advancing techniques for separating enantiomers in chemical research (Chandrasekaran et al., 2022).

Safety And Hazards

The compound’s safety profile would be assessed, including its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.


Future Directions

This would involve identifying areas where further research is needed, such as potential applications of the compound, ways to improve its synthesis, or aspects of its behavior that are not yet fully understood.


properties

IUPAC Name

(3S)-3-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJYCYZKUNRKFP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375843
Record name (s)-homobenzyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Amino-5-phenylpentanoic acid

CAS RN

218278-62-7
Record name (s)-homobenzyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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